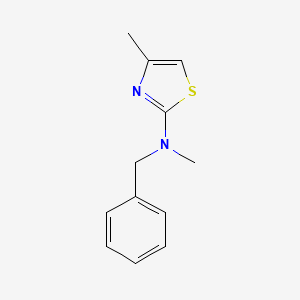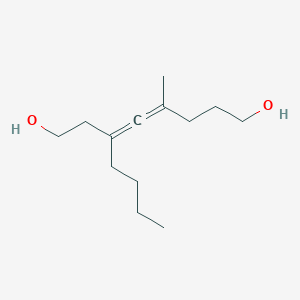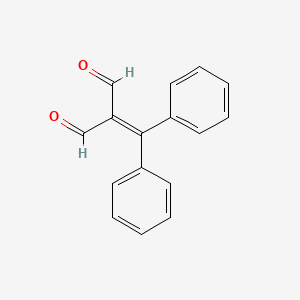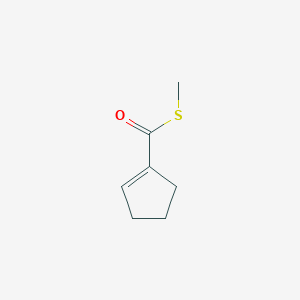
Pyrimidine, 5-chloro-2-(phenoxymethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-chloro-2-(phenoxymethoxy)- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. For 5-chloro-2-(phenoxymethoxy)-pyrimidine, a common synthetic route includes the reaction of 5-chloropyrimidine with phenoxymethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenoxymethanol, which then acts as a nucleophile to attack the 5-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(phenoxymethoxy)-pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The phenoxymethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(phenoxymethoxy)-pyrimidine derivative.
Aplicaciones Científicas De Investigación
5-chloro-2-(phenoxymethoxy)-pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(phenoxymethoxy)-pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary widely but often include key enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
2-(phenoxymethoxy)-pyrimidine: Lacks the chlorine atom at the 5-position.
5-chloro-2-methoxypyrimidine: Lacks the phenoxy group.
Uniqueness
5-chloro-2-(phenoxymethoxy)-pyrimidine is unique due to the presence of both the chlorine atom and the phenoxymethoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
83767-97-9 |
|---|---|
Fórmula molecular |
C11H9ClN2O2 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
5-chloro-2-(phenoxymethoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-6-13-11(14-7-9)16-8-15-10-4-2-1-3-5-10/h1-7H,8H2 |
Clave InChI |
WAWZNXYVJUMJNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCOC2=NC=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14405117.png)
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)






![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)

![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

